molecular formula C20H16Cl2N2OS B6517001 1-benzoyl-3-(2,4-dichlorophenyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione CAS No. 899910-72-6

1-benzoyl-3-(2,4-dichlorophenyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione

Cat. No. B6517001
CAS RN: 899910-72-6
M. Wt: 403.3 g/mol
InChI Key: BHYHDKZYGCXFDP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-benzoyl-3-(2,4-dichlorophenyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione (1-BDP-D4N) is an organosulfur compound that is widely used in scientific research. This compound has a wide range of applications, from being used as a synthetic intermediate in organic synthesis to being used as an analytical reagent for the detection of certain compounds. 1-BDP-D4N has also been used for its potential therapeutic properties, such as its ability to act as an anti-inflammatory agent.

Scientific Research Applications

1-benzoyl-3-(2,4-dichlorophenyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione has been used in a variety of scientific research applications. It has been used as a synthetic intermediate in organic synthesis, as an analytical reagent for the detection of certain compounds, and as a potential therapeutic agent. It has also been used in the study of the structure and function of proteins, as well as in the study of the structure and function of enzymes.

Advantages and Limitations for Lab Experiments

The use of 1-benzoyl-3-(2,4-dichlorophenyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione in laboratory experiments has a number of advantages. It is relatively easy to synthesize and is relatively inexpensive. In addition, it is relatively stable and can be stored for long periods of time. The main limitation of this compound is that it is not approved for use in humans, so it cannot be used for therapeutic purposes.

Future Directions

1-benzoyl-3-(2,4-dichlorophenyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione has potential therapeutic applications, and further research is needed to better understand its mechanism of action and its effects on the body. In particular, further research is needed to determine the potential therapeutic benefits of this compound in humans. In addition, further research is needed to explore potential side effects and toxicity associated with this compound. Finally, further research is needed to explore potential applications of this compound in other areas, such as in the treatment of cancer and other diseases.

Synthesis Methods

1-benzoyl-3-(2,4-dichlorophenyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione can be synthesized using a process known as the Curtius rearrangement. This process involves the reaction of an isocyanate with an alkyl halide in the presence of a base. The reaction proceeds with the formation of an isocyanate salt, which is then heated to form an isocyanate anion. This anion then undergoes a rearrangement to form this compound. This process is a relatively simple and efficient way to synthesize this compound.

properties

IUPAC Name

[2-(2,4-dichlorophenyl)-3-sulfanylidene-1,4-diazaspiro[4.4]non-1-en-4-yl]-phenylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16Cl2N2OS/c21-14-8-9-15(16(22)12-14)17-19(26)24(20(23-17)10-4-5-11-20)18(25)13-6-2-1-3-7-13/h1-3,6-9,12H,4-5,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHYHDKZYGCXFDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(C1)N=C(C(=S)N2C(=O)C3=CC=CC=C3)C4=C(C=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16Cl2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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